17-(1,5-Dihydroxy-1,5-dimethyl-2-oxo-3-hexenyl)-2,16-dihydroxy-4,4,9,14-tetramethylestra-1,5-diene-3,11-dione
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Overview
Description
Cucurbitacin I is a naturally occurring biochemical compound belonging to the class of cucurbitacins, which are highly oxidized tetracyclic triterpenoids. These compounds are primarily found in plants of the Cucurbitaceae family, such as pumpkins and gourds. Cucurbitacin I is known for its potent biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cucurbitacin I involves multiple steps, starting from simpler triterpenoid precursors. One common synthetic route includes the oxidation of cucurbitacin E to produce Cucurbitacin I. This process typically involves the use of strong oxidizing agents under controlled conditions .
Industrial Production Methods: Industrial production of Cucurbitacin I often relies on the extraction and purification from natural sources, such as plants in the Cucurbitaceae family. Techniques like high-performance liquid chromatography (HPLC) and mass spectrometry are employed to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions: Cucurbitacin I undergoes various chemical reactions, including:
Oxidation: Conversion of cucurbitacin E to Cucurbitacin I.
Hydrolysis: Breaking down of glycosidic bonds in glycosylated cucurbitacins.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Hydrolysis Conditions: Acidic or basic conditions to cleave glycosidic bonds.
Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of cucurbitacins, which retain the core tetracyclic triterpenoid structure .
Scientific Research Applications
Cucurbitacin I has a wide range of scientific research applications:
Chemistry: Used as a model compound to study triterpenoid synthesis and reactivity.
Biology: Investigated for its role in plant defense mechanisms against herbivores.
Medicine: Explored for its anticancer properties, particularly its ability to inhibit the JAK-STAT signaling pathway, which is crucial for cancer cell proliferation and survival
Mechanism of Action
Cucurbitacin I exerts its effects primarily through the inhibition of the JAK-STAT signaling pathway. This pathway is involved in cell proliferation, differentiation, and apoptosis. By inhibiting this pathway, Cucurbitacin I induces apoptosis (programmed cell death) and inhibits the growth and survival of cancer cells. Additionally, it modulates other signaling pathways, such as the MAPK pathway, contributing to its anticancer effects .
Comparison with Similar Compounds
Cucurbitacin I is part of a larger group of cucurbitacins, which include compounds like Cucurbitacin B, Cucurbitacin D, and Cucurbitacin E. While all these compounds share a similar tetracyclic triterpenoid structure, they differ in their functional groups and biological activities. For instance:
Cucurbitacin B: Known for its strong anticancer activity and ability to inhibit cell proliferation.
Cucurbitacin D: Exhibits potent anti-inflammatory and hepatoprotective properties.
Cucurbitacin E: Serves as a precursor for the synthesis of Cucurbitacin I and has notable anticancer effects
Cucurbitacin I stands out due to its specific inhibition of the JAK-STAT pathway, making it a unique and valuable compound for cancer research and potential therapeutic applications .
Properties
IUPAC Name |
17-(2,6-dihydroxy-6-methyl-3-oxohept-4-en-2-yl)-2,16-dihydroxy-4,4,9,13,14-pentamethyl-8,10,12,15,16,17-hexahydro-7H-cyclopenta[a]phenanthrene-3,11-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H42O7/c1-25(2,36)12-11-21(33)30(8,37)23-19(32)14-27(5)20-10-9-16-17(13-18(31)24(35)26(16,3)4)29(20,7)22(34)15-28(23,27)6/h9,11-13,17,19-20,23,31-32,36-37H,10,14-15H2,1-8H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NISPVUDLMHQFRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CCC3C4(CC(C(C4(CC(=O)C3(C2C=C(C1=O)O)C)C)C(C)(C(=O)C=CC(C)(C)O)O)O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H42O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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